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Compound of Interest

Compound Name: 2-(1-Fluorocyclobutyl)ethanol

CAS No.: 1784487-27-9

Cat. No.: B2808230

Get Quote

Executive Summary
The incorporation of fluorine into saturated carbocycles is a proven strategy to modulate

lipophilicity (LogP), metabolic stability, and pKa in drug candidates. The (1-

fluorocyclobutyl)ethyl moiety serves as a bioisostere for non-fluorinated alkyl chains or unstable

polar groups. This guide details a robust, scalable 5-step synthetic route to 2-(1-
Fluorocyclobutyl)ethanol starting from commercially available ethyl cyclobutanecarboxylate.

The protocol prioritizes process safety and reproducibility, utilizing electrophilic fluorination

(NFSI) and classical homologation techniques to avoid hazardous deoxofluorination reagents

(e.g., DAST) on large scales.

Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the challenge of installing a fluorine atom at a tertiary

carbon without inducing ring-opening or elimination.

Strategic Choice: We avoid direct fluorination of a tertiary alcohol (e.g., 1-(2-

hydroxyethyl)cyclobutanol) due to the high risk of elimination to the alkene (E1 mechanism)
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or ring expansion.

Selected Route:

-Fluorination of the ester followed by one-carbon homologation.

Logical Pathway (Graphviz Diagram)
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Figure 1: Retrosynthetic logic prioritizing the stability of the fluorinated quaternary center.

Detailed Experimental Protocol
Step 1: Electrophilic -Fluorination
Objective: Synthesis of Ethyl 1-fluorocyclobutanecarboxylate. Reagents: Ethyl

cyclobutanecarboxylate, LDA (Lithium Diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).

Rationale: NFSI is a stable, crystalline source of electrophilic fluorine, superior to gaseous

or perchloryl fluoride for batch scale-up.

Setup: Flame-dry a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer,

internal thermometer, and nitrogen inlet.

Deprotonation: Charge THF (anhydrous, 10 vol) and cool to -78°C. Add LDA (1.2 equiv). Add

Ethyl cyclobutanecarboxylate (1.0 equiv) dropwise over 30 min, maintaining internal temp <

-70°C. Stir for 1 hour to ensure complete enolate formation.

Fluorination: Dissolve NFSI (1.3 equiv) in THF (5 vol) and add dropwise to the enolate

solution at -78°C.

Critical Process Parameter (CPP): The addition is exothermic. Control rate to keep temp <

-65°C to prevent di-fluorination or decomposition.

Workup: Allow to warm to RT overnight. Quench with saturated

. Extract with MTBE. Wash organics with 1N HCl (to remove sulfonimide byproduct) and
brine.

Purification: Distillation under reduced pressure.

Target Yield: 75-85%.

Step 2: Reduction to Alcohol
Objective: Synthesis of (1-Fluorocyclobutyl)methanol. Reagents:

(Lithium Aluminum Hydride), THF.[1]
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Setup: 2L RBF under

.

Reaction: Suspend

(1.2 equiv) in THF (10 vol) at 0°C. Add ester from Step 1 dropwise.

Quench (Fieser Method): After completion (TLC/GC), cool to 0°C. Carefully add water (1x

mass of LAH), then 15% NaOH (1x mass), then water (3x mass). Stir until a white granular

precipitate forms.

Isolation: Filter through Celite. Concentrate filtrate.[2]

Note: The product is a volatile oil. Avoid high vacuum for extended periods.

Step 3: Activation and Homologation (Cyanation)
Objective: Synthesis of (1-Fluorocyclobutyl)acetonitrile. Reagents: MsCl (Methanesulfonyl

chloride),

, NaCN, DMSO.

Workflow:

Mesylation: Dissolve alcohol in DCM (10 vol) at 0°C. Add

(1.5 equiv) and MsCl (1.2 equiv). Stir 2h. Aqueous workup to isolate crude mesylate.

Cyanation: Dissolve crude mesylate in DMSO (5 vol). Add NaCN (1.5 equiv).

Safety: NaCN is highly toxic. Use a scrubber with bleach solution.

Heating: Heat to 60°C for 4-6 hours.

Workup: Dilute with water, extract with

(to avoid DMSO carryover).

Target Yield: 70-80% over 2 steps.
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Step 4 & 5: Pinner Hydrolysis and Final Reduction
Objective: Conversion of Nitrile to Ethyl Ester, then to Target Alcohol.

Rationale: Direct reduction of nitrile to alcohol is inefficient. Conversion to the ester via Pinner

reaction allows for a clean final reduction.

Pinner Reaction: Dissolve nitrile in absolute Ethanol (anhydrous). Cool to 0°C. Bubble dry

HCl gas until saturation (approx. 30 min).

Hydrolysis: Stir at RT for 12h, then add water (1.0 equiv) and reflux for 2h. Concentrate to

remove EtOH. Partition between water/DCM. Isolate Ethyl (1-fluorocyclobutyl)acetate.

Final Reduction: Reduce the ester using

(as in Step 2) or

in THF/EtOH.

Purification: Flash chromatography (Hexane/EtOAc) or distillation.

Process Safety & Scale-Up Data
Critical Process Parameters (CPPs)
The following table summarizes key parameters for the most hazardous step (Fluorination).

Parameter Specification Impact of Deviation Control Strategy

Enolization Temp -78°C to -70°C

Incomplete

deprotonation; side

products

Cryocooler/Dry ice-

acetone

NFSI Addition Rate Maintain < -65°C
Exotherm runaway;

loss of selectivity

Peristaltic pump

addition

Quench pH Neutral/Acidic Emulsion formation
Slow addition of sat.

NH4Cl

Signaling Pathway: Reaction Workflow[1][3]
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Figure 2: Linear workflow for the 5-step synthesis.

Analytical Characterization (Expected)
1H NMR (400 MHz, CDCl3):

3.75 (t, 2H, -CH2OH), 2.40-2.20 (m, 4H, Ring), 2.05 (t, 2H, -CH2-Ring), 1.90-1.70 (m, 2H,
Ring).

19F NMR:

-145 to -155 ppm (multiplet, characteristic of tertiary aliphatic fluoride).

MS (ESI): m/z calculated for C6H11FO

, often observes loss of HF or water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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